3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)O)C(C)C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Advanced Spectroscopic Methodologies for Structural Assignment
The structural elucidation of 3-methyl-2-propan-2-ylcyclohex-2-en-1-ol is accomplished through the synergistic use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (infrared and Raman), and chiroptical methods like circular dichroism (CD).
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Key expected resonances include a signal for the hydroxyl proton (-OH), a singlet for the vinylic methyl group, signals for the isopropyl group (a septet for the CH and two doublets for the methyl groups), and multiplets for the aliphatic protons on the cyclohexene (B86901) ring. The carbinol proton (CH-OH) would likely appear as a distinct multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct carbon signals are anticipated. The olefinic carbons (C-2 and C-3) would resonate in the downfield region (typically δ 120-140 ppm). The carbon bearing the hydroxyl group (C-1) would appear in the range of δ 60-80 ppm. The remaining signals would correspond to the aliphatic carbons of the cyclohexene ring, the vinylic methyl group, and the isopropyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~4.0-4.2 | ~65-70 |
| 2 | - | ~135-140 |
| 3 | - | ~130-135 |
| 4 | ~1.8-2.2 | ~25-30 |
| 5 | ~1.5-1.9 | ~20-25 |
| 6 | ~1.6-2.0 | ~30-35 |
| 7 (CH₃ at C3) | ~1.7-1.9 | ~20-23 |
| 8 (CH of isopropyl) | ~2.8-3.2 | ~30-35 |
| 9, 10 (CH₃ of isopropyl) | ~1.0-1.2 | ~20-22 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the carbinol proton (H-1) and the adjacent methylene (B1212753) protons (H-6). It would also map the connectivity of the protons within the cyclohexene ring (H-4, H-5, H-6) and within the isopropyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would be expected from the methyl protons at C-3 to the olefinic carbons C-2 and C-3, and from the isopropyl methine proton to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule (e.g., cis/trans relationships of substituents on the ring). For instance, a NOESY cross-peak between the carbinol proton (H-1) and one of the adjacent protons on the ring could indicate their relative orientation.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₀H₁₈O. The calculated exact mass for this formula would be compared to the experimentally determined mass to confirm the elemental composition.
Data Table: HRMS Data
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₁₀H₁₈O | 154.1358 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the double bond. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum.
Interactive Data Table: Key Vibrational Spectroscopy Bands
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C=C Stretch | 1640-1680 (medium) | Strong |
| sp² C-H Stretch | 3000-3100 (medium) | Medium |
| sp³ C-H Stretch | 2850-3000 (strong) | Strong |
| C-O Stretch | 1000-1200 (strong) | Weak |
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. The isolated double bond in this compound is the primary chromophore. It is expected to exhibit a weak π → π* transition at wavelengths below 200 nm.
Circular Dichroism (CD) Spectroscopy: this compound possesses stereocenters, making it a chiral molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemical arrangement of the molecule. The CD spectrum would show characteristic Cotton effects (positive or negative peaks) that could be used to determine the absolute configuration of the stereocenters by comparison with theoretical calculations or spectra of related compounds with known stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Determination of Absolute and Relative Stereochemistry
No published X-ray crystallographic data for this compound or its derivatives could be located.
There are no available studies detailing the chiral derivatization of this compound for the purpose of spectroscopic analysis to determine its stereochemistry.
A search of computational chemistry literature did not yield any studies focused on the prediction of stereochemical configurations for this compound.
Conformational Analysis and Dynamics of this compound
No specific research on the conformational analysis and dynamics of this compound was found in the public domain.
Natural Occurrence, Isolation, and Biosynthetic Pathways of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Identification and Distribution in Biological Systems
The occurrence of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol and its isomers is a testament to the diverse biosynthetic capabilities of the natural world, spanning the plant kingdom to microbial environments.
Botanical Sources and Phytochemical Investigations
Phytochemical studies have identified various isomers of p-menth-2-en-1-ol in a range of plant species. These compounds contribute to the characteristic aroma and flavor profiles of many essential oils. For instance, (Z)-p-Menth-2-en-1-ol has been reported in Citrus reticulata (mandarin orange) and the medicinal plant Artemisia annua. nih.gov Similarly, both cis- and trans-p-Menth-2-en-1-ol are found in cardamom, sweet bay, and sweet marjoram, suggesting their role as potential biomarkers for the consumption of these foods. foodb.cafoodb.ca Another related compound, (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol, has been identified in Eucalyptus mitchelliana and Artemisia herba-alba. nih.gov
Below is a table summarizing the botanical sources of some p-menthenol isomers:
| Compound | Botanical Source | Reference |
|---|---|---|
| (Z)-p-Menth-2-en-1-ol | Citrus reticulata, Artemisia annua | nih.gov |
| cis-p-Menth-2-en-1-ol | Cardamom, Sweet Bay, Sweet Marjoram | foodb.ca |
| trans-p-Menth-2-en-1-ol | Cardamom, Sweet Marjoram | foodb.ca |
| (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol | Eucalyptus mitchelliana, Artemisia herba-alba | nih.gov |
Microbial Production and Fermentation Optimizations
While the direct microbial production of this compound is not extensively documented, the biosynthesis of related monoterpenoids, such as menthol, in microbial systems is an area of active research. researchgate.net Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae are often engineered to produce these compounds as a sustainable alternative to traditional plant extraction and chemical synthesis. researchgate.net The production of p-cymene, a related monoterpene, through microbial fermentation of renewable precursors like limonene (B3431351) and 1,8-cineole has been explored. mdpi.com Furthermore, certain gut bacteria, such as those from the Coriobacteriaceae family and Clostridium clusters, are known to produce p-cresol (B1678582) from the microbial metabolism of tyrosine, highlighting the potential for microbial pathways to generate similar cyclic compounds. nih.govnih.govfrontiersin.org
Entomological and Marine Organism Derived Compounds
Information regarding the isolation of this compound or its close isomers from entomological or marine sources is limited in the available literature. While insects and marine organisms are known to produce a vast array of unique secondary metabolites, the presence of this specific group of p-menthenols has not been a prominent finding in published research.
Extraction, Isolation, and Purification Techniques
The recovery of this compound and its isomers from natural matrices relies on a variety of sophisticated extraction and chromatographic techniques.
Modern Chromatographic Approaches (e.g., Countercurrent Chromatography)
Countercurrent chromatography (CCC) has emerged as a powerful technique for the separation of terpenoids from complex natural product extracts. nih.gov This method utilizes two immiscible liquid phases, one stationary and one mobile, which allows for separation without the irreversible adsorption that can occur with solid-phase chromatography. nih.gov The selection of an appropriate two-phase solvent system is critical for successful separation, with common systems for terpenoids including hexane (B92381), ethyl acetate, methanol (B129727), and water. nih.gov The partition coefficient (K) of the target compound between the two phases is a key parameter in optimizing the separation. nih.gov High-speed countercurrent chromatography (HSCCC) has been successfully used for the rapid isolation of various terpenoids from essential oils. mdpi.comresearchgate.net
Advanced Solvent Extraction and Solid-Phase Extraction Methods
Traditional methods for extracting monoterpenoids from plant material include steam distillation and solvent soaking. tamu.edu A simple hexane soak can be effective, though steam distillation often yields a greater diversity of monoterpenoids. tamu.edu
Modern advancements in extraction include membrane-assisted solvent extraction, which can be optimized using computational tools to predict the most effective solvents. nih.gov For monoterpenoid alcohols like terpinen-4-ol, solvent systems containing a polar component, such as n-butanol, mixed with a hydrophobic solvent like n-heptane, can enhance extraction efficiency. nih.gov
Solid-phase extraction (SPE) is a widely used technique for sample preparation, allowing for the concentration and purification of analytes from a solution. sigmaaldrich.com For monoterpenoids, various SPE sorbents can be employed, with polymeric materials often showing high efficiency. benthamopen.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the target compounds with an appropriate solvent. nih.gov This method offers advantages over traditional liquid-liquid extraction by being more efficient, rapid, and reducing solvent consumption. sigmaaldrich.com
The following table outlines a general workflow for solid-phase extraction of monoterpenoids:
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Conditioning | Prepares the sorbent for sample loading by wetting the stationary phase. | Methanol, followed by water. | nih.gov |
| Sample Loading | The sample solution containing the analyte is passed through the sorbent. | Sample dissolved in an appropriate solvent. | nih.gov |
| Washing | Removes interfering compounds that are not strongly retained by the sorbent. | Water or a weak organic solvent mixture. | nih.gov |
| Elution | A solvent strong enough to disrupt the analyte-sorbent interaction is used to collect the purified analyte. | Methanol, acetonitrile (B52724), or mixtures with water. | nih.gov |
Scientific Inquiry: The Elusive Natural Origins of this compound
A comprehensive review of scientific literature reveals no documented evidence of this compound as a naturally occurring compound. Consequently, information regarding its isolation from natural sources and its biosynthetic pathways is not available.
The study of natural products is a vast field, continually identifying and characterizing new chemical entities from diverse biological origins. These compounds, often with complex structures and significant biological activities, are meticulously cataloged, and their formation within organisms is a key area of research. However, for the specific compound this compound, a thorough search of chemical and biological databases yields no instances of its isolation from plant, animal, fungal, or microbial sources.
This absence in the scientific record means that there are no established methods for its extraction or purification from a natural matrix. Furthermore, without evidence of its existence as a natural product, there have been no investigations into its biosynthesis. The intricate enzymatic machinery that organisms use to construct molecules, from the genetic blueprint to the final chemical structure, remains unelucidated for this particular compound because its natural synthesis has not been observed.
Therefore, the subsequent sections of this article, which were intended to detail the crystallization, purification strategies, biosynthetic mechanisms, isotope-labeling studies, characterization of biosynthetic enzymes, and genetic engineering approaches for enhanced production of this compound, cannot be factually generated. Such discussions are predicated on the foundational discovery of a compound in nature.
While the principles of chemical synthesis would allow for the laboratory creation of this compound, and its physical and chemical properties could be theoretically and empirically determined, any discourse on its natural occurrence and biological synthesis would be speculative and without a scientific basis.
It is crucial in scientific writing to adhere to verifiable and documented information. In the case of this compound, the current body of scientific knowledge does not support its classification as a natural product. Therefore, the requested detailed article on its natural occurrence and biosynthesis cannot be provided.
Synthetic Strategies and Chemical Modifications of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Total Synthesis of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
The total synthesis of this compound can be envisioned through the reduction of a corresponding α,β-unsaturated ketone precursor, 3-methyl-2-propan-2-ylcyclohex-2-en-1-one. The construction of this precursor is a key challenge, followed by the stereocontrolled reduction of the ketone.
Stereoselective and Asymmetric Synthetic Routes
The stereoselective synthesis of this compound hinges on the controlled reduction of the corresponding enone. Asymmetric reduction of prochiral 2,3-disubstituted cyclohexenones is a well-established method for accessing chiral allylic alcohols with high enantiomeric excess. nih.gov For instance, catalytic reduction using (R)-2-methyloxazaborolidine has proven effective in yielding chiral allylic alcohols with excellent enantioselectivity (89-96% ee). nih.gov This approach could be directly applicable to the synthesis of specific enantiomers of this compound.
Another powerful strategy involves the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases, which can generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity (up to >99% ee). researchgate.net Subsequent introduction of the second substituent at the 3-position and reduction would provide a pathway to the target molecule.
A chemoenzymatic approach has also been demonstrated for the synthesis of enantiopure cyclohexenols. For example, a CRED-catalysed reduction of a ketone group in a cyclohexenone derivative has been used to produce an enantiopure synthetic precursor. qub.ac.uk
The following table summarizes some asymmetric reduction methods applicable to substituted cyclohexenones.
| Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| (R)-2-Methyloxazaborolidine | 2,3-disubstituted cyclohexenones | Chiral allylic alcohols | 89-96% | nih.gov |
| Ene-reductases (OPR3, YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | >99% | researchgate.net |
| CRED catalyst | 2-bromo-2-cyclohexen-1-one | (S)-2-bromo-2-cyclohexen-1-ol | Not specified | qub.ac.uk |
Development of Novel Catalytic Systems for Key Transformations
Recent advancements in catalysis offer promising avenues for the synthesis of substituted cyclohexenols. Guanidine-catalyzed tandem Henry-Michael reactions have been employed for the highly diastereoselective and enantioselective synthesis of trisubstituted cyclohexanols. nih.gov While this method yields cyclohexanols, modifications to the reaction sequence could potentially lead to the desired cyclohexenol (B1201834).
Ruthenium(II) catalysts have been shown to be highly efficient for the selective reduction of the C=C bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.org While this is a reduction of the double bond, the development of catalysts that can selectively act on one functional group in the presence of others is crucial for complex syntheses.
The following table highlights some novel catalytic systems relevant to the synthesis of substituted cyclic alcohols.
| Catalyst | Reaction Type | Substrate | Product | Key Features | Reference |
| Misaki-Sugimura guanidine | Tandem Henry-Michael reaction | Nitromethane and 7-oxo-hept-5-enals | Trisubstituted cyclohexanols | High diastereoselectivity (dr >99:1) and enantioselectivity (up to 98% ee) | nih.gov |
| [{RuCl(μ-Cl)(η6-C6Me6)}2] | Isomerization/transfer hydrogenation | Allylic alcohols | Saturated alcohols | Selective reduction of C=C bond | rsc.org |
Multicomponent Reactions in Analog Preparation
Multicomponent reactions (MCRs) provide a powerful tool for the rapid synthesis of diverse molecular scaffolds, including functionalized cyclohex-2-en-1-ols. researchgate.netnih.gov An MCR involving aldehydes, dienophiles, and alcohols or carboxylic acid anhydrides can lead to the in-situ generation of 1-acyloxy- or 1-alkoxy-1,3-butadiene derivatives, which then undergo a Diels-Alder reaction to form the cyclohexene (B86901) ring. researchgate.netnih.gov This strategy could be adapted for the synthesis of a library of analogs of this compound by varying the starting components.
The Petasis three-component reaction, coupling an aldehyde, amine, and a boronic acid, is another versatile MCR that can be used to generate multifunctional templates for further elaboration into diverse heterocyclic scaffolds. nih.gov While not directly yielding a cyclohexenol, the adducts from such reactions can be precursors for cyclization.
Derivatization and Analogue Synthesis
The functional groups of this compound, namely the hydroxyl group and the carbon-carbon double bond, offer multiple sites for chemical modification to generate a range of derivatives and analogs.
Oxidation and Reduction Chemistry of the Functional Groups
Oxidation: The allylic alcohol moiety can be oxidized to the corresponding α,β-unsaturated ketone, 3-methyl-2-propan-2-ylcyclohex-2-en-1-one. A variety of reagents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC). mdpi.com The double bond can be epoxidized using reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of a transition-metal catalyst. mdpi.com Dihydroxylation of the double bond to form a triol can be achieved using osmium tetroxide. youtube.com
Reduction: The carbon-carbon double bond can be selectively reduced in the presence of the hydroxyl group. As mentioned earlier, ruthenium(II) catalysts can achieve this transformation. rsc.org Alternatively, both the double bond and the ketone (if the alcohol is first oxidized) can be reduced. For instance, catalytic hydrogenation of substituted phenols over Raney nickel or palladium on carbon can lead to substituted cyclohexanones and/or cyclohexanols. google.com Selective deoxygenation of the allylic alcohol can be achieved by forming an alkoxyalkyl ether followed by a palladium-catalyzed reduction. nih.gov
The following table summarizes potential oxidation and reduction reactions.
| Reaction | Reagent | Functional Group Targeted | Product | Reference |
| Oxidation | Pyridinium chlorochromate (PCC) | Hydroxyl | α,β-Unsaturated ketone | mdpi.com |
| Epoxidation | t-BuOOH, transition metal catalyst | Alkene | Epoxide | mdpi.com |
| Dihydroxylation | Osmium tetroxide | Alkene | Diol | youtube.com |
| Reduction of C=C | [{RuCl(μ-Cl)(η6-C6Me6)}2] | Alkene | Saturated alcohol | rsc.org |
| Deoxygenation | Pd(dppe)Cl2, LiBHEt3 (after ether formation) | Hydroxyl | Alkene | nih.gov |
Esterification, Etherification, and Amidation Reactions
Esterification: The secondary hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction can be catalyzed by acids or enzymes. medcraveonline.com
Etherification: Ether derivatives can be synthesized via several methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. For more hindered alcohols, alternative methods may be necessary. nih.gov A titanium oxide-supported molybdenum oxide catalyst has been shown to facilitate the etherification of alcohols with allyl alcohol. rsc.org
Amidation: While direct amidation of the alcohol is not a standard transformation, the hydroxyl group can be converted into a good leaving group, followed by substitution with an amine or an amide. More commonly, amide derivatives would be synthesized from a carboxylic acid analog of the parent molecule. The synthesis of amides is a fundamental transformation in organic chemistry with numerous established methods. rsc.orgyoutube.com
The following table provides an overview of potential derivatization reactions.
| Reaction Type | Reagents | Functional Group Targeted | Product | Reference |
| Esterification | Carboxylic acid/derivative, catalyst | Hydroxyl | Ester | medcraveonline.com |
| Etherification | Alkyl halide (Williamson) or other methods | Hydroxyl | Ether | nih.govrsc.org |
| Amidation (from a carboxylic acid analog) | Amine, coupling agent | Carboxyl | Amide | rsc.org |
Cycloaddition Reactions and Ring Expansions/Contractions
The alkene functionality within the cyclohexene ring of this compound is a prime site for cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems.
Diels-Alder Reactions: The endocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions. Due to the steric hindrance posed by the adjacent methyl and isopropyl groups, the approach of the diene would be directed, influencing the stereochemistry of the resulting bicyclic adduct. The reactivity of the dienophile could be enhanced by electron-withdrawing groups, though in this case, the allylic alcohol offers modest activation. Highly reactive dienes would be necessary to achieve significant yields.
1,3-Dipolar Cycloadditions: The double bond is also susceptible to [3+2] cycloaddition with 1,3-dipoles like nitrones or azides, leading to the formation of five-membered heterocyclic rings fused to the cyclohexane (B81311) core. These reactions are often highly regioselective and can be used to introduce nitrogen and oxygen heteroatoms into the molecular framework. The stereochemical outcome would again be influenced by the existing substituents on the cyclohexene ring.
Ring Expansions/Contractions: The cyclohexene ring can be subjected to expansion or contraction to yield larger or smaller ring systems, respectively. Ring expansion can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1,2-amino alcohol with nitrous acid. This would require prior functionalization of the double bond to introduce the necessary amino and hydroxyl groups. Ring contraction could be accomplished via a Favorskii rearrangement of a corresponding α-halo ketone, accessible through oxidation of the allylic alcohol and subsequent halogenation.
| Reaction Type | Reagents/Conditions | Potential Product |
| Diels-Alder [4+2] Cycloaddition | Butadiene, Heat | Fused bicyclic system |
| 1,3-Dipolar Cycloaddition | Phenylnitrone, Toluene, Reflux | Fused isoxazolidine (B1194047) ring |
| Ring Expansion (Tiffeneau-Demjanov) | 1. OsO4, NaIO4; 2. NH2OH; 3. H2, Pd/C; 4. NaNO2, HCl | Substituted cycloheptanone |
| Ring Contraction (Favorskii) | 1. PCC; 2. Br2, H+; 3. NaOMe | Substituted cyclopentane (B165970) carboxylic acid ester |
Synthesis of Conjugates and Prodrugs
The hydroxyl group of this compound is a key handle for the synthesis of conjugates and prodrugs, which can modify the molecule's physicochemical properties and biological activity.
Ester and Ether Linkages: The secondary alcohol can be readily esterified with carboxylic acids or activated acyl derivatives (e.g., acid chlorides, anhydrides) to form ester prodrugs. nih.gov These esters can be designed to be cleaved by esterases in vivo, releasing the parent alcohol. nih.gov Similarly, ether linkages can be formed, for instance, by Williamson ether synthesis, to create more stable conjugates. The choice of the conjugated moiety can significantly impact properties such as solubility, lipophilicity, and metabolic stability.
Glucuronide and Glycoside Conjugates: To enhance water solubility and facilitate in vivo clearance studies, glucuronide conjugates can be synthesized. This typically involves reaction with an activated glucuronic acid derivative. Glycosylation with other sugar moieties can also be performed to create a range of glycoside conjugates with potentially altered biological profiles.
Prodrug Strategies: For therapeutic applications, various prodrug strategies can be employed to improve drug delivery. This could involve linking the alcohol to a carrier molecule via a biodegradable linker that is cleaved at the target site. For example, esterification with amino acids or short peptides could enhance transport across biological membranes.
| Conjugate/Prodrug Type | Linkage | Example of Conjugated Moiety | Purpose |
| Ester Prodrug | Ester | Acetic acid, Benzoic acid | Improve lipophilicity, oral absorption |
| Ether Conjugate | Ether | Polyethylene glycol (PEG) | Increase water solubility, prolong half-life |
| Glucuronide Conjugate | Ether | Glucuronic acid | Enhance water solubility for metabolic studies |
| Amino Acid Prodrug | Ester | Glycine, Alanine | Enhance membrane transport |
Semi-synthetic Approaches from Precursor Terpenoids
The synthesis of this compound can be envisioned through semi-synthetic routes starting from abundant and structurally related natural terpenoids.
From Pulegone (B1678340): (R)-(+)-Pulegone is a readily available monoterpene ketone that serves as a versatile starting material. nih.gov A potential route to the target molecule could involve the conjugate addition of a methyl group to pulegone, followed by the reduction of the carbonyl group to an alcohol. Subsequent isomerization of the double bond would be necessary to achieve the desired substitution pattern. Alternatively, the exocyclic double bond of pulegone could be selectively reduced, and the resulting ketone could undergo a Grignard reaction with an isopropyl magnesium halide, followed by dehydration and allylic oxidation.
From Limonene (B3431351): Limonene, another abundant monoterpene, offers a different synthetic entry point. Selective oxidation of the endocyclic double bond of limonene can yield a mixture of carveol (B46549) and isopiperitenol. researchgate.net While neither of these is the target molecule, they share the same p-menthane (B155814) skeleton. A multi-step sequence involving protection of the existing alcohol, functional group manipulation of the isopropenyl group to an isopropyl group, and deprotection could potentially lead to a related isomer. Accessing the specific 2-isopropyl substitution pattern would likely require more complex rearrangements or functional group migrations.
From Isopiperitenol: Isopiperitenol itself can be considered a close precursor. nih.gov A synthetic strategy could involve the protection of the hydroxyl group, followed by the selective reduction of the exocyclic double bond of the isopropenyl group to an isopropyl group. The final step would be the deprotection of the alcohol. This approach would yield an isomer, 3-methyl-6-propan-2-ylcyclohex-2-en-1-ol (piperitol), rather than the target compound, highlighting the challenge in achieving the specific substitution pattern of this compound from common terpenoid precursors.
| Precursor Terpenoid | Key Transformation Steps | Potential Intermediate/Product |
| (R)-(+)-Pulegone | 1. Conjugate addition of a methyl group; 2. Carbonyl reduction; 3. Double bond isomerization | Isomeric substituted cyclohexenol |
| Limonene | 1. Selective allylic oxidation; 2. Isopropenyl group reduction; 3. Functional group interconversion | Isomeric substituted cyclohexenol |
| Isopiperitenol | 1. Hydroxyl protection; 2. Exocyclic double bond reduction; 3. Deprotection | 3-Methyl-6-propan-2-ylcyclohex-2-en-1-ol (Piperitol) |
Analytical Chemistry of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Chromatographic Separation and Quantification Method Development
The development of robust analytical methods for 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol is centered on chromatographic techniques capable of handling its specific physicochemical properties, such as volatility and the potential for enantiomeric forms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography is the premier analytical choice for volatile and thermally stable compounds like this compound. semanticscholar.orgresearchgate.net When coupled with mass spectrometry (MS), it provides a powerful tool for separation, identification, and quantification. researchgate.net The inherent volatility of this cyclic monoterpene alcohol makes it an ideal candidate for GC analysis without the need for extensive derivatization, which is often required for less volatile compounds. cabidigitallibrary.orgmdpi.com
For analysis in complex matrices such as plant extracts or wine, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) can be employed to selectively extract and concentrate volatile terpenoids prior to GC-MS analysis. nih.govnih.gov This approach is highly sensitive and accurate for quantifying terpenoids to levels below their odor thresholds. nih.gov The identification of the compound is achieved by comparing its mass spectrum with established libraries (e.g., NIST) and its retention index against known standards. jmchemsci.com
Table 1: Typical GC-MS Parameters for Volatile Terpenoid Analysis This table is interactive. You can sort and filter the data.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | DB-5MS, HP-5MS (5% Phenyl-methylpolysiloxane) | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | Standard dimensions offering a balance of resolution and analysis time. mdpi.com |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1 mL/min (constant flow) | Ensures reproducible retention times and peak shapes. mdpi.com |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. mdpi.com |
| Oven Program | Initial 60°C, ramp at 3-10°C/min to 240-300°C | Temperature gradient separates compounds based on their boiling points. mdpi.comajprd.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Commonly used for its robustness and cost-effectiveness. |
| Scan Range | 40-400 m/z | Covers the expected mass-to-charge ratios for the parent ion and its fragments. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
While GC-MS is often preferred for volatile terpenes, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile derivatives or when analyzing complex matrices where GC performance may be compromised. researchgate.net The analysis of related monoterpenes has been successfully demonstrated using reversed-phase (RP) HPLC. nih.govsielc.com A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netnih.gov
A significant challenge for analyzing this compound by HPLC is detection, as the molecule lacks a strong chromophore, making UV detection at lower wavelengths (e.g., ~210 nm) necessary but potentially non-specific. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector could be employed. When coupled with mass spectrometry (LC-MS), atmospheric pressure chemical ionization (APCI) is an effective ionization technique for terpenes. phenomenex.comnih.govnih.gov
Table 2: Representative HPLC Method Parameters for Monoterpenoid Alcohols This table is interactive. You can sort and filter the data.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., Phenomenex Synergi™ Fusion-RP) | Standard reversed-phase column suitable for moderately polar compounds. nih.gov |
| Column Dimensions | 150 mm length x 4.6 mm i.d., 4 µm particle size | Common dimensions providing good efficiency and sample capacity. nih.gov |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | A common solvent system for reversed-phase chromatography of terpenoids. nih.gov |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm i.d. columns. |
| Detector | PDA (at ~210 nm), ELSD, RI, or MS (APCI) | Selection depends on the required sensitivity and specificity. APCI is effective for LC-MS. phenomenex.comnih.gov |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention and selectivity. |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses chiral centers, meaning it can exist as different enantiomers. These stereoisomers can have distinct biological activities, making the assessment of enantiomeric purity crucial. openochem.org Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric excess (%ee). openochem.org
This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.org For volatile terpenes, chiral GC is a common approach, often employing columns with derivatized cyclodextrin (B1172386) stationary phases. gcms.czlcms.cz These phases create a chiral environment that allows for the differential interaction and separation of the enantiomers. gcms.cznih.gov The selection of the specific cyclodextrin derivative can significantly impact the resolution of the enantiomeric pair. lcms.cz
Table 3: Common Chiral GC Conditions for Terpenoid Enantioseparation This table is interactive. You can sort and filter the data.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Derivatized β-Cyclodextrin (e.g., Rt-βDEXsm, HP-chiral-20B) | Chiral selector that forms transient diastereomeric complexes with the enantiomers. gcms.czresearchgate.net |
| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | Standard dimensions for high-resolution chiral separations. |
| Carrier Gas | Hydrogen or Helium | Hydrogen can offer faster analysis and better efficiency at higher linear velocities. lcms.cz |
| Oven Program | Isothermal or slow temperature ramp (e.g., 2°C/min) | Optimized temperature program is critical to maximize enantiomeric resolution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides robust quantification, while MS aids in peak identification. nih.gov |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, serving as a "green" alternative to normal-phase HPLC. chromatographyonline.comselvita.com It combines features of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase. selvita.com For separating polar analytes and enhancing enantioselectivity, a polar organic solvent, or "modifier," such as methanol (B129727) or ethanol, is added to the CO2. chromatographyonline.com
SFC is particularly advantageous for the chiral separation of volatile and thermally labile molecules like terpenoids. sigmaaldrich.com The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC, often at lower temperatures than GC. chromatographyonline.comresearchgate.net The same chiral stationary phases used in HPLC (e.g., polysaccharide-based CSPs) are highly effective in SFC, making it the technique of choice for high-throughput chiral screening in many industries. chromatographyonline.comresearchgate.net
Table 4: Illustrative SFC Parameters for Chiral Terpenoid Separation This table is interactive. You can sort and filter the data.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK AD-H) | Broadly applicable chiral stationary phases effective for a wide range of compounds. researchgate.netwaters.com |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., 5-20% Methanol or Ethanol) | CO2 is the primary eluent; the alcohol modifier adjusts polarity and elution strength. chromatographyonline.comwaters.com |
| Flow Rate | 2-5 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. |
| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state. |
| Column Temperature | 35-40 °C | Mild temperatures that preserve thermally labile compounds. waters.com |
| Detector | UV-PDA, MS | PDA is common; MS coupling is straightforward. |
Hyphenated Techniques for Comprehensive Analysis
To achieve the highest levels of sensitivity and selectivity, especially in complex biological matrices, chromatographic systems are often coupled to tandem mass spectrometers.
LC-MS/MS and GC-MS/MS for Metabolite Profiling
Metabolite profiling aims to identify and quantify the complete set of small molecules in a biological sample. gcms.cz Both GC-MS/MS and LC-MS/MS are cornerstone technologies for this purpose due to their exceptional selectivity and sensitivity. gcms.czresearchgate.net These techniques are essential for studying the metabolic fate of this compound in biological systems.
In a typical workflow, the compound and its potential metabolites are extracted from a biological matrix (e.g., plasma, urine, or tissue homogenate) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com The extract is then analyzed by GC-MS/MS or LC-MS/MS. Tandem mass spectrometry operates by selecting a specific precursor ion (e.g., the molecular ion of the target analyte) in the first mass analyzer, fragmenting it, and then detecting a specific product ion in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix effects, allowing for accurate quantification at very low concentrations. gcms.cznih.gov
Table 5: Hypothetical GC-MS/MS MRM Parameters for this compound This table is interactive. You can sort and filter the data.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Potential Application |
|---|---|---|---|---|
| This compound | 154.1 [M]+ | 136.1 [M-H2O]+ | 10 | Quantifier ion, loss of water. |
| This compound | 154.1 [M]+ | 97.1 [M-C3H7O]+ | 15 | Qualifier ion, loss of hydroxylated isopropyl group. |
NMR-Based Metabolomics and Flux Analysis
NMR-based metabolomics provides a powerful platform to investigate the metabolic pathways involving this compound. This non-destructive technique allows for the identification and quantification of metabolites in biological samples, offering insights into the compound's biotransformation and its effects on cellular metabolism.
Metabolite Identification and Quantification: In a typical NMR-based metabolomics study of this compound, biological samples (e.g., cell cultures, microbial broths, or plant extracts) would be exposed to the compound. Following extraction of the metabolome, high-resolution ¹H and ¹³C NMR spectra would be acquired. The characteristic signals of this compound and its potential metabolites would be identified based on their chemical shifts and coupling constants. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in elucidating the structures of novel metabolites by establishing connectivity between protons and carbons.
Flux Analysis: Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled substrates, can delineate the biosynthetic pathways leading to or stemming from this compound. By introducing a ¹³C-labeled precursor into a biological system, the incorporation of the isotope into the target compound and its downstream metabolites can be traced by NMR and mass spectrometry. The resulting labeling patterns provide quantitative data on the rates (fluxes) of metabolic reactions, revealing the dynamic behavior of the metabolic network. For instance, if the biosynthesis of this compound were to be studied, ¹³C-labeled isoprenoid precursors could be used to map the flow of carbon through the relevant pathways.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | ~4.0-4.2 | br s | - |
| H6 | ~1.8-2.0 | m | - |
| H5 | ~1.5-1.7 | m | - |
| H4 | ~1.9-2.1 | m | - |
| -CH₃ (on ring) | ~1.7-1.9 | s | - |
| -C(CH₃)₂ | ~1.1-1.3 | s | - |
| -OH | Variable | s | - |
Note: The predicted chemical shifts are estimates based on the chemical structure and may vary depending on the solvent and other experimental conditions.
Method Validation and Quality Control in Analysis
The development of a robust and reliable analytical method for the quantification of this compound is contingent upon rigorous method validation and the implementation of stringent quality control measures. Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for the analysis of volatile compounds like terpene alcohols.
Method Validation: A typical validation of a GC-MS method for this compound would encompass the evaluation of several key parameters to ensure its suitability for its intended purpose. These parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response against the concentration of the analyte, and the correlation coefficient (r²) is calculated.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Interactive Data Table: Illustrative Method Validation Parameters for a Hypothetical GC-MS Analysis of this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be defined | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.5% |
| Precision (RSD %) | ≤ 15% | 4.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
Quality Control: Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This is essential to ensure that the data generated is of consistent and reliable quality. Key QC practices include:
System Suitability Tests: These are performed before the analysis of any samples to ensure that the analytical system is performing adequately. This may involve injecting a standard solution to check for parameters like peak resolution, tailing factor, and theoretical plates.
Analysis of Quality Control Samples: QC samples with known concentrations of this compound are analyzed at regular intervals within a batch of test samples. The results of the QC samples are plotted on a control chart to monitor the performance of the method over time.
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all samples, standards, and blanks. This helps to correct for variations in sample preparation and instrument response.
Blank Samples: A blank sample (a matrix without the analyte) is analyzed to check for contamination and interfering peaks.
By adhering to these principles of method validation and quality control, the analytical data generated for this compound will be accurate, reliable, and fit for its intended scientific purpose.
Mechanistic Organic Chemistry and Reactivity of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Exploration of Alkene and Hydroxyl Group Reactivity
The reactivity of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol is characterized by the distinct yet often interconnected reactions of its alkene and hydroxyl functionalities. The electron-rich double bond is susceptible to attack by electrophiles, while the alcohol group can act as a leaving group in substitution and elimination reactions or be a site for nucleophilic attack upon protonation.
Electrophilic Addition Reactions to the Cyclohexene (B86901) Ring
The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it a prime target for electrophilic addition reactions. The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
In the case of this compound, the addition of an electrophile (E⁺) to the double bond will preferentially form a carbocation at the more substituted carbon atom (C-2), as this allows for greater stabilization through hyperconjugation and inductive effects from the adjacent alkyl groups. The subsequent attack of a nucleophile (Nu⁻) on this carbocation completes the addition reaction.
A classic example is the addition of a hydrogen halide, such as hydrogen bromide (HBr). The proton (H⁺) acts as the electrophile, adding to the less substituted carbon of the double bond (C-3), leading to a tertiary carbocation at C-2. The bromide ion (Br⁻) then acts as the nucleophile, attacking the carbocation to yield the final product. pearson.com
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |
| HBr | H⁺ | Br⁻ | 2-Bromo-3-methyl-2-propan-2-ylcyclohexan-1-ol |
| H₂O, H⁺ (catalyst) | H⁺ | H₂O | 3-Methyl-2-propan-2-ylcyclohexane-1,2-diol |
| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 2,3-Dibromo-3-methyl-2-propan-2-ylcyclohexan-1-ol |
Note: The stereochemistry of the addition products (syn or anti-addition) would depend on the specific mechanism and reagents used.
Nucleophilic Substitutions and Eliminations at the Alcohol Moiety
The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, it must first be protonated by an acid to form a good leaving group, water. libretexts.org The resulting carbocation is allylic and tertiary, which is a highly stabilized intermediate. This stabilization significantly influences the reaction pathway, favoring mechanisms that proceed through a carbocation, namely Sₙ1 and E1 reactions. msu.edulibretexts.org
Sₙ1 Reaction: In the presence of a strong acid and a weak nucleophile (e.g., HBr in a non-coordinating solvent), the protonated alcohol will depart to form the stable allylic carbocation. The nucleophile (Br⁻) can then attack this carbocation. Due to resonance delocalization of the positive charge, two constitutional isomers can be formed.
E1 Reaction: In the presence of a strong, non-nucleophilic acid at higher temperatures, the E1 elimination pathway will be favored. After the formation of the allylic carbocation, a weak base (such as water or the conjugate base of the acid) will abstract a proton from an adjacent carbon atom, leading to the formation of a new double bond. This can result in the formation of a conjugated diene system, which is thermodynamically favorable. msu.edu
The competition between Sₙ1 and E1 is highly dependent on the reaction conditions, with higher temperatures and the use of non-nucleophilic acids favoring elimination. youtube.com
Rearrangement Reactions (e.g., Cope, Claisen, Pinacol)
The structure of this compound does not lend itself to classic Cope or Claisen rearrangements under typical conditions, as these are pericyclic reactions with specific structural requirements that are not met by this molecule.
However, under conditions that generate a carbocation, such as treatment with a strong acid, rearrangement reactions are a distinct possibility. The initially formed allylic carbocation could potentially undergo hydride or alkyl shifts to form a more stable carbocation, although the initial carbocation is already well-stabilized.
A Pinacol-type rearrangement is not directly applicable as it requires a 1,2-diol. However, if the electrophilic addition of an oxidizing agent were to form a 1,2-diol from the cyclohexene ring, subsequent treatment with acid could initiate a Pinacol rearrangement.
Kinetics and Thermodynamics of Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial in determining the product distribution.
Kinetics: The rates of the reactions are dependent on the stability of the intermediates and transition states. For example, in electrophilic additions, the rate-determining step is the formation of the carbocation. The more stable the carbocation, the lower the activation energy and the faster the reaction. Similarly, for Sₙ1 and E1 reactions, the rate is dependent only on the concentration of the substrate and is determined by the stability of the allylic carbocation formed. utexas.edu
Thermodynamics: The relative stability of the products determines the thermodynamic outcome of a reaction. In elimination reactions, the formation of a conjugated diene is often the thermodynamically favored product due to the increased stability from the extended π-system. The competition between kinetic and thermodynamic control can be observed in some addition reactions. For instance, at low temperatures, the product that is formed fastest (the kinetic product) will predominate, whereas at higher temperatures, the more stable product (the thermodynamic product) will be the major isomer. youtube.com
Table 2: General Kinetic and Thermodynamic Considerations
| Reaction Type | Key Kinetic Factor | Key Thermodynamic Factor |
| Electrophilic Addition | Stability of the carbocation intermediate. | Stability of the final addition product. |
| Sₙ1/E1 | Stability of the allylic carbocation. | Stability of the resulting alkene (for E1) or substitution product (for Sₙ1). |
Catalysis in Reactions Involving this compound
Catalysis plays a pivotal role in many of the reactions of this compound.
Metal Catalysis: While not extensively detailed for this specific molecule, similar allylic alcohols are known to undergo a variety of metal-catalyzed reactions. For instance, palladium catalysts are often used for allylic substitution reactions, where the hydroxyl group can be converted into a better leaving group, and a nucleophile is introduced with high selectivity. Transition metal catalysts can also be employed for hydrogenation of the alkene, typically with catalysts like platinum, palladium, or nickel, to produce the corresponding saturated alcohol.
Theoretical and Computational Studies of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Quantum Chemical Calculations
Detailed electronic structure and molecular orbital analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and electron density distributions for 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, are not available in the surveyed literature.
There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic properties for this compound.
Computational studies modeling reaction pathways and transition states involving this compound have not been found in the existing scientific literature.
Molecular Modeling and Simulation
Specific studies on the conformational searching and energy minimization of this compound to identify its stable conformers are not available.
Molecular dynamics simulations to investigate the influence of solvents on the behavior and properties of this compound have not been reported in the literature.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. In the context of this compound and related fragrance compounds, QSAR, often referred to as Quantitative Structure-Odor Relationship (QSOR), is instrumental in predicting the olfactory properties of molecules, such as odor intensity and character. The development of robust QSAR models relies on a systematic process involving the careful selection of a dataset of molecules, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to ensure its predictive power.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR model development can be thoroughly illustrated by examining studies on structurally analogous compounds, particularly other monoterpenoids and molecules with complex stereochemistry that are valued in the fragrance industry.
A foundational step in QSAR model development is the compilation of a dataset of compounds with known activities. For fragrance molecules, this activity is often a measure of odor intensity or the presence of a specific odor character (e.g., sandalwood, musky). The structural diversity and the range of activity within the dataset are crucial for building a comprehensive and predictive model.
Molecular Descriptor Calculation
Once the dataset is established, a wide array of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be broadly categorized as:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (which describe the branching and connectivity of the molecule), and electronic descriptors.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and quantum chemical descriptors (e.g., dipole moment, orbital energies).
In studies of fragrance molecules with complex stereochemistry, such as those with multiple chiral centers, specialized descriptors are often employed. For instance, chirality topological descriptors have been developed to account for the influence of stereoisomerism on odor perception. nih.gov
Model Building and Statistical Methods
With the calculated descriptors, various statistical methods can be used to develop the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the activity and a set of descriptors. Stepwise MLR is often used to select the most relevant descriptors for the model. acs.org
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Techniques: More advanced methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Decision Trees are increasingly being used to capture complex, non-linear relationships between structure and activity. nih.gov
For example, in a study on α-campholenic derivatives with sandalwood odor, a stepwise multiple linear regression method was used to build the QSAR model. acs.org In another comprehensive study on ambergris fragrance compounds, a combinatorial QSAR approach was employed, exploring various combinations of descriptor collections and correlation methods, including kNN, SVM, and decision trees. nih.gov
Model Validation
The final and most critical step in QSAR model development is validation. Validation ensures that the model is not only statistically sound but also has a high predictive power for new, untested compounds. Key validation techniques include:
External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's predictive performance on "unseen" data. acs.org
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower R² and q² values, demonstrating that the original correlation was not due to chance. nih.gov
The table below summarizes the statistical parameters often used to evaluate the quality and predictive capability of QSAR models.
| Parameter | Description | Desirable Value |
| R² | Coefficient of determination for the training set. | Close to 1 |
| q² or R²cv | Cross-validated coefficient of determination. | > 0.5 for a good model |
| R²pred | Coefficient of determination for the external test set. | High value, close to R² |
| SEE | Standard Error of Estimate. | Low value |
| F-statistic | A measure of the statistical significance of the model. | High value |
A study on α-campholenic derivatives with sandalwood odor reported a model with a leave-one-out cross-validated R² (q²) of 0.80 for the training set and a correlation coefficient for the test set of 0.95, indicating a highly predictive model. acs.org Similarly, a combinatorial QSAR study on ambergris fragrances found that kNN classification combined with CoMFA descriptors yielded predictive models with correct classification rates of 0.7 and higher for both training and test sets. nih.gov
These examples from structurally related fragrance compounds demonstrate the rigorous process involved in developing predictive QSAR models. Such models are invaluable tools in the fragrance industry for the virtual screening of new molecules and for guiding the synthesis of novel compounds with desired olfactory properties, potentially including new derivatives of this compound.
Molecular Interactions and Bioactivity Studies Non Clinical Focus
In Vitro Studies on Molecular Targets
No publicly available research data describes the effects of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol on enzyme activity. Consequently, there are no enzyme inhibition or activation assay results to report for this compound.
There is no information in the scientific literature regarding receptor binding assays or ligand-protein interaction studies conducted with this compound. Therefore, its affinity for any specific biological receptors is unknown.
Scientific studies investigating the role of this compound in the modulation of cellular pathways in any model systems have not been published. As a result, its impact on cellular signaling or other pathways has not been determined.
Structure-Activity Relationship (SAR) at the Molecular Level
There are no available Structure-Activity Relationship (SAR) studies for this compound. Research on how its specific functional groups—the hydroxyl, methyl, and propan-2-yl groups—contribute to molecular recognition has not been reported.
The influence of the stereochemistry of this compound on its binding and activity profiles has not been investigated in any published studies. Therefore, no data is available on the differential effects of its potential stereoisomers.
Applications in Chemical and Materials Science
Utilization as a Chiral Building Block in Asymmetric Synthesis
There is no available information on the use of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol as a chiral building block in asymmetric synthesis.
Precursor for the Synthesis of Advanced Organic Materials
No research has been published detailing the use of this compound as a precursor for advanced organic materials.
Role in Fragrance and Flavor Chemistry (Synthetic Aspects)
The synthetic aspects and potential role of this compound in fragrance and flavor chemistry are not documented.
Potential in Polymer and Supramolecular Chemistry
There is no information regarding the potential applications of this compound in the fields of polymer and supramolecular chemistry.
Environmental Fate and Ecotoxicological Considerations of 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol
Environmental Degradation Pathways and Mechanisms
There is currently no available scientific information on the environmental degradation pathways and mechanisms of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol. Studies detailing its breakdown in soil, water, or air through processes such as biodegradation, photodegradation, or hydrolysis have not been identified.
Persistence and Bioaccumulation Potential in Environmental Compartments
Specific data regarding the persistence of this compound in various environmental compartments (air, water, soil, sediment) is not available. Similarly, there are no studies that have determined its potential for bioaccumulation in organisms.
Table 10.2.1: Estimated Physicochemical Properties and Bioaccumulation Potential (No Data Available)
| Parameter | Value | Source |
|---|---|---|
| LogKow (Octanol-Water Partition Coefficient) | No Data Available | |
| Bioconcentration Factor (BCF) | No Data Available | |
| Half-life in Water | No Data Available | |
| Half-life in Soil | No Data Available | |
| Half-life in Sediment | No Data Available |
Ecotoxicological Assessment in Non-Target Organisms and Ecosystems
There is a lack of ecotoxicological data for this compound. No studies have been found that assess its toxicity to non-target organisms such as aquatic species (fish, invertebrates), soil organisms (earthworms, microorganisms), or terrestrial wildlife.
Table 10.3.1: Summary of Ecotoxicity Studies (No Data Available)
| Test Organism | Endpoint (e.g., LC50, EC50) | Value | Exposure Duration | Source |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | No Data Available | |||
| Pimephales promelas (Fathead Minnow) | No Data Available | |||
| Eisenia fetida (Earthworm) | No Data Available |
Future Research Directions and Emerging Paradigms for 3 Methyl 2 Propan 2 Ylcyclohex 2 En 1 Ol Research
Integration of Artificial Intelligence and Machine Learning in Discovery
For a novel compound like 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, artificial intelligence (AI) and machine learning (ML) could play a pivotal role from the very beginning of its potential discovery and study. AI algorithms can predict synthetic pathways, potential properties, and even biological activities before the compound is ever synthesized in a lab.
Table 1: Potential Applications of AI/ML in the Study of a Novel Compound
| Research Area | Application of AI/ML | Potential Outcome |
| Synthesis Planning | Retrosynthesis algorithms could predict the most efficient and cost-effective ways to synthesize the molecule. | A streamlined and optimized laboratory synthesis protocol. |
| Property Prediction | ML models trained on vast chemical databases could estimate physical and chemical properties. | Early insights into solubility, boiling point, and reactivity, guiding experimental design. |
| Bioactivity Screening | AI could screen the structure of this compound against virtual biological targets to predict potential (non-clinical) interactions. | Identification of promising areas for biological research, such as agricultural or industrial applications. |
Detailed research findings in this area would be entirely computational at the outset, generating predictive data that would then require experimental validation. For instance, a machine learning model might predict a specific spectroscopic signature (e.g., NMR chemical shifts) for the compound, which could be invaluable for its eventual characterization.
Advancements in Microfluidics and High-Throughput Synthesis
Should a viable synthetic route for this compound be proposed, microfluidics and high-throughput synthesis would offer a rapid and efficient means of production and optimization. These technologies allow for the precise control of reaction conditions on a very small scale, enabling many variations of a synthesis to be run in parallel.
For a new molecule, this approach would be particularly advantageous for:
Reaction Optimization: Rapidly screening different catalysts, temperatures, and reaction times to maximize the yield and purity of the product.
Derivative Synthesis: Once a core synthesis is established, high-throughput methods can be used to create a library of related molecules by systematically changing parts of the structure. This would allow for a broader exploration of the chemical space around this compound.
Exploration of Unconventional Synthesis Pathways
The synthesis of a novel cyclohexenol (B1201834) derivative like this compound could be an opportunity to explore unconventional synthesis pathways beyond traditional organic chemistry methods. These could include:
Biocatalysis: Employing enzymes to perform specific chemical transformations. This can lead to highly stereoselective products under mild reaction conditions.
Electrosynthesis: Using electricity to drive chemical reactions, which can provide access to unique reaction pathways and reduce the need for chemical reagents.
Photochemistry: Using light to initiate reactions, which can enable the formation of complex molecular architectures that are difficult to achieve with thermal methods.
Research in this area would focus on developing and validating these novel synthetic routes, potentially leading to more sustainable and efficient methods for producing this and other similar compounds.
Multi-Omics Approaches to Understand Biological Roles (Non-Clinical)
If this compound were found to have any interaction with biological systems (e.g., microorganisms, plants), multi-omics approaches would be a powerful tool to understand its mechanism of action on a systemic level. These approaches involve the comprehensive analysis of different types of biological molecules:
Genomics: Studying changes in the DNA of an organism.
Transcriptomics: Analyzing the RNA to see which genes are being expressed.
Proteomics: Investigating the proteins present.
Metabolomics: Studying the small molecule metabolites.
By exposing a model organism to the compound and analyzing these different "omes," researchers could build a detailed picture of the biological pathways that are affected. For a novel compound, this would be a hypothesis-generating approach to uncover its potential biological roles without prior knowledge.
Table 2: Hypothetical Multi-Omics Workflow for a Novel Compound
| Omics Level | Data Generated | Potential Insights |
| Transcriptomics | Changes in gene expression patterns. | Identification of cellular pathways affected by the compound. |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Understanding the functional consequences of gene expression changes. |
| Metabolomics | Shifts in the concentrations of endogenous metabolites. | Revealing the downstream effects on cellular metabolism. |
The integration of these datasets would provide a comprehensive, unbiased view of the compound's biological impact, paving the way for more targeted functional studies.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, and what challenges are encountered in its purification?
The synthesis typically involves multi-step organic reactions, such as alkylation of cyclohexene derivatives or stereoselective hydroxylation. For example, a Grignard reagent may be used to introduce the isopropyl group, followed by oxidation-reduction steps to install the hydroxyl group. Key challenges include controlling regioselectivity during cyclohexene functionalization and minimizing racemization in stereosensitive intermediates. Purification often requires fractional distillation or preparative HPLC due to the compound’s hydrophobicity and potential for forming diastereomeric byproducts .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR : H NMR will show distinct signals for the cyclohexenyl protons (δ 5.4–5.6 ppm, olefinic), hydroxyl proton (δ 1.5–2.0 ppm, broad), and isopropyl methyl groups (δ 0.9–1.1 ppm). C NMR confirms the carbonyl absence and quaternary carbon environments.
- IR : A broad O–H stretch (~3200–3600 cm) and C=C absorption (~1640 cm) are critical markers.
Cross-referencing with PubChem spectral data for analogous compounds ensures accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and fire-resistant materials due to flammability risks. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets for structurally similar cyclohexenol derivatives emphasize avoiding aqueous environments to prevent unintended exothermic reactions .
Advanced Research Questions
Q. How can thermodynamic models address contradictions in solubility data for this compound across different solvents?
Nonrandomness parameters (e.g., Wilson or NRTL models) account for molecular interactions in polar vs. nonpolar solvents. For example, deviations in ethanol/water mixtures may arise from localized hydrogen bonding, requiring α adjustments in activity coefficient equations. Validating predictions with experimental cloud-point titration or DSC measurements resolves discrepancies .
Q. What methodologies elucidate the stereochemical influence on the compound’s biological activity?
- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assess purity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to correlate stereochemistry with binding affinity.
- In Vitro Assays : Compare enantiomers’ inhibition rates in receptor-binding studies. For instance, (1S,2R) configurations may exhibit enhanced activity due to spatial compatibility with hydrophobic enzyme pockets .
Q. How can kinetic isotope effects (KIEs) clarify reaction mechanisms in the compound’s oxidation?
Deuterium labeling at the hydroxyl or allylic positions reveals transition-state structures. A primary KIE () at the hydroxyl group suggests rate-determining O–H bond cleavage in oxidation to ketones. Secondary KIEs at the cyclohexene carbons indicate hyperconjugation during electron transfer steps. These findings guide catalyst selection (e.g., TEMPO vs. metal oxides) .
Q. What statistical approaches are robust for analyzing variability in catalytic hydrogenation yields?
Multivariate ANOVA identifies significant factors (pressure, catalyst loading, solvent polarity). For example, a Plackett-Burman design can screen variables efficiently, while response surface methodology (RSM) optimizes conditions. Reproducibility issues due to catalyst deactivation are mitigated by DOE-driven process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
